1-(1-(cyclohexylsulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(cyclohexylsulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(1-(cyclohexylsulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a novel triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Azetidine Derivative : The azetidine ring is synthesized through cyclization reactions involving cyclohexylsulfonyl precursors.
- Formation of Triazole Moiety : The triazole ring is constructed using a [3+2] cycloaddition reaction between azides and alkynes, which can be facilitated by copper(I) catalysis.
- Purification : The final compound is purified using techniques such as recrystallization or chromatography.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds with similar triazole structures showed cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism is believed to involve the inhibition of key enzymes and growth factors associated with tumor proliferation and survival .
Compound | Cell Line | IC50 (μM) | Notes |
---|---|---|---|
1-(cyclohexylsulfonyl)azetidin-3-yl-4-phenyl-triazole | HeLa | TBD | Promising cytotoxicity observed |
Related Triazole Compound | MCF-7 | 29 | Significant cytotoxic activity noted |
Anti-inflammatory Effects
Triazoles are also known for their anti-inflammatory properties. A related study highlighted that certain triazole derivatives exhibited anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound may have therapeutic potential in treating inflammatory conditions .
The biological activity of triazole derivatives like this compound can be attributed to their ability to interact with various molecular targets:
Molecular Targets:
- Enzymes involved in cancer cell proliferation.
- Inflammatory mediators such as cytokines.
Pathways Involved:
- Modulation of NF-kB signaling pathways.
- Inhibition of MAPK pathways leading to reduced inflammation and tumor growth .
Case Studies
Several studies have evaluated the biological activity of triazole derivatives:
- Cytotoxic Evaluation : A study conducted on various triazole derivatives showed that modifications to the triazole ring significantly influenced their cytotoxic potency against cancer cell lines. The presence of bulky groups like cyclohexylsulfonyl enhanced lipophilicity, improving cellular uptake and efficacy .
- Anti-inflammatory Studies : Another investigation assessed the anti-inflammatory properties of related compounds and found that certain derivatives effectively reduced inflammation in animal models, suggesting potential use in clinical settings for inflammatory diseases .
Properties
IUPAC Name |
1-(1-cyclohexylsulfonylazetidin-3-yl)-4-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,16-9-5-2-6-10-16)20-11-15(12-20)21-13-17(18-19-21)14-7-3-1-4-8-14/h1,3-4,7-8,13,15-16H,2,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIAPDGCIZJRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.